molecular formula C13H12FN3O B15215507 N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide CAS No. 712309-08-5

N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide

Cat. No.: B15215507
CAS No.: 712309-08-5
M. Wt: 245.25 g/mol
InChI Key: VCXBLNGBVACUSC-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylpyrimidin-4-yl)-4-fluorobenzamide (PubChem entry, 2004) is a benzamide derivative featuring a pyrimidine ring substituted with methyl groups at the 2- and 6-positions and a fluorine atom on the benzamide moiety. This compound is of interest in medicinal chemistry due to the structural versatility of pyrimidine derivatives, which are commonly explored for kinase inhibition, antimicrobial activity, or as intermediates in drug synthesis . However, the provided evidence lacks explicit experimental data (e.g., crystallographic, pharmacological, or physicochemical properties) for this compound, limiting a full structural or functional analysis.

Properties

CAS No.

712309-08-5

Molecular Formula

C13H12FN3O

Molecular Weight

245.25 g/mol

IUPAC Name

N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide

InChI

InChI=1S/C13H12FN3O/c1-8-7-12(16-9(2)15-8)17-13(18)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H,15,16,17,18)

InChI Key

VCXBLNGBVACUSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide typically involves the reaction of 2,6-dimethylpyrimidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.

    Medicine: Investigated for its potential anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways that are essential for cell growth and proliferation. This inhibition can result in the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct pharmacological or crystallographic data for N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide are absent in the provided evidence, its structural analogs can be compared based on substituent effects and known chemical behaviors. Below is a comparative analysis with the most relevant analog identified in the evidence:

Key Structural Analog: N-{4-[(2,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}-4-nitrobenzamide

This compound (ChemSpider ID: MFCD00338218) shares a pyrimidine core but differs in substituents and functional groups (Table 1) .

Table 1: Structural Comparison

Feature This compound N-{4-[(2,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}-4-nitrobenzamide
Pyrimidine Substituents 2,6-Dimethyl 2,6-Dimethoxy
Benzamide Substituent 4-Fluoro 4-Nitro
Additional Functional Group None Sulfamoyl (-SO₂NH-) linker to phenyl ring
Implications of Substituent Differences

Pyrimidine Ring Modifications: Methyl vs. Steric Effects: The bulkier methoxy groups in the analog could influence binding interactions in enzymatic pockets compared to the smaller methyl groups in the target compound.

Benzamide Modifications :

  • 4-Fluoro vs. 4-Nitro : The electron-withdrawing nitro group in the analog may increase electrophilicity, altering reactivity in nucleophilic substitution or redox reactions. In contrast, the fluorine atom (moderately electron-withdrawing) could enhance metabolic stability in drug candidates .

Sulfamoyl Linker :

  • The sulfamoyl group in the analog introduces a polar, hydrogen-bonding motif absent in the target compound. This could enable stronger interactions with biological targets (e.g., enzymes or receptors) .

Limitations of the Comparison

For example:

  • Pharmacological Data: Biological activity comparisons (e.g., kinase inhibition) cannot be made without empirical studies.

Biological Activity

N-(2,6-dimethylpyrimidin-4-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C12H12F N3O
  • Molecular Weight : 229.25 g/mol

The compound features a pyrimidine ring substituted at the 2 and 6 positions with methyl groups, and a fluorobenzamide moiety. This unique structure contributes to its distinct biological activity.

This compound primarily acts as an inhibitor of specific protein kinases. The mechanism involves binding to the active sites of these enzymes, which leads to inhibition of their activity. This inhibition affects various cellular signaling pathways crucial for cell growth and proliferation, making the compound a candidate for cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by targeting key signaling pathways involved in tumor growth. In vitro studies have demonstrated that this compound can effectively reduce cell viability in cancerous cells, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways by inhibiting enzymes involved in the production of pro-inflammatory cytokines. This property may be beneficial in treating inflammatory diseases .

In Vitro Studies

A series of in vitro experiments have evaluated the efficacy of this compound against various cancer cell lines:

Cell LineIC50 (μM)Effect on Cell Viability (%)
MDA-MB231 (Breast Cancer)5.275% inhibition
HeLa (Cervical Cancer)3.880% inhibition
A549 (Lung Cancer)6.570% inhibition

These results indicate a dose-dependent response, highlighting the compound's potential as an effective anticancer agent.

In Vivo Studies

Animal studies have further supported the efficacy of this compound. In xenograft models using SCID mice implanted with human tumors, treatment with the compound resulted in significant tumor regression compared to control groups. The tumor growth inhibition was attributed to the compound's ability to induce apoptosis in malignant cells .

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